molecular formula C9H11NO B1361576 1-(Pyridin-2-yl)butan-2-one CAS No. 6303-73-7

1-(Pyridin-2-yl)butan-2-one

Cat. No.: B1361576
CAS No.: 6303-73-7
M. Wt: 149.19 g/mol
InChI Key: YUNKBRZOUZPKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)butan-2-one is an organic compound featuring a pyridine ring attached to the second carbon of a butanone chain. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. This compound is notable for its versatility, serving as a flavoring agent in the food industry (imparting a butterscotch aroma), a building block in pharmaceutical synthesis, and an intermediate in pesticide development .

Properties

IUPAC Name

1-pyridin-2-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNKBRZOUZPKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285808
Record name 1-(pyridin-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6303-73-7
Record name NSC42873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(pyridin-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyridine with ethylmagnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the condensation of 2-pyridinecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 1-(Pyridin-2-yl)butan-2-one serves as a critical precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation and reduction expands its utility in synthetic chemistry.

Biology

  • Biological Activity : Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have demonstrated its potential in targeting specific enzymes and receptors, making it a candidate for drug development.

Medicine

  • Drug Development : Ongoing research explores the use of this compound as a precursor in synthesizing drugs aimed at treating metabolic disorders and certain cancers. Its interaction with biological targets is crucial for developing therapeutic agents.

Industry

  • Specialty Chemicals : The compound is utilized in producing specialty chemicals and flavoring agents, particularly in the food industry due to its ability to enhance taste and aroma.

Case Study 1: Anticancer Research

A study evaluated the cytotoxic effects of this compound derivatives on human liver cancer cells (HepG2). The results indicated that some derivatives exhibited low cytotoxicity with IC20 values greater than 40 µM, suggesting a therapeutic potential that warrants further investigation .

Case Study 2: Anti-Tubercular Activity

High-throughput screening of chemical libraries identified several compounds with anti-tubercular activity related to pyridine derivatives. Although this compound was not the primary focus, it was included in broader studies exploring structure–activity relationships (SAR) for compounds targeting Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The ketone group can undergo nucleophilic addition reactions, further modulating its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Pyridin-2-yl)butan-2-one with analogous compounds, focusing on structural differences, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Structure Functional Groups Molecular Weight (g/mol) Key Applications
This compound Pyridine + butan-2-one Ketone, pyridine 149.19 Flavoring, pharmaceuticals, pesticides
1-(Pyridin-2-yl)butan-1-one Pyridine + butan-1-one Ketone, pyridine 149.19 Polymer catalysts, ligands, nanomaterials
1-(Pyridin-2-yl)propan-2-one Pyridine + propan-2-one Ketone, pyridine 135.16 Tautomerism studies, synthetic intermediates
Pyridin-2-yl(pyrrolidin-1-yl)methanone Pyridine + pyrrolidine methanone Amide, pyridine 176.23 High-yield synthesis (93–94%)
1-(Thiophen-2-yl)butan-1-one Thiophene + butan-1-one Ketone, thiophene 154.23 Structural analog (applications unspecified)

Key Comparative Insights

Positional Isomerism: 1-(Pyridin-2-yl)butan-1-one vs. This compound The ketone position (butan-1-one vs. butan-2-one) alters steric and electronic properties. The butan-1-one isomer’s terminal ketone enhances its utility in coordination chemistry as a ligand, facilitating interactions with metal centers in polymer and nanomaterial synthesis . In contrast, the butan-2-one isomer’s internal ketone favors flavorant applications due to optimized volatility and aroma release .

Chain Length: 1-(Pyridin-2-yl)propan-2-one The shorter propan-2-one chain promotes keto-enol tautomerism, which influences reactivity in synthetic pathways. This tautomerism is absent in the butan-2-one derivative, making the latter more stable for pharmaceutical intermediates .

Heterocyclic Variations: Pyridin-2-yl vs. Thiophen-2-yl

  • Replacing pyridine with thiophene (as in 1-(thiophen-2-yl)butan-1-one) introduces sulfur’s electron-rich nature, altering solubility and electronic properties. Pyridine’s nitrogen enables hydrogen bonding and coordination, while thiophene’s sulfur enhances π-conjugation, favoring applications in conductive materials .

Functional Group Substitution: Methanone Derivatives Pyridin-2-yl(pyrrolidin-1-yl)methanone (amide group) exhibits high synthetic yields (93–94%) due to the pyrrolidine’s electron-donating effects, contrasting with the ketone-based reactivity of this compound. The amide group also enhances hydrogen-bonding capabilities, relevant to crystal engineering and drug design .

Table 2: Application and Reactivity Comparison

Compound Primary Applications Key Reactivity Features References
This compound Flavoring, neuroprotective R&D Internal ketone stabilizes aroma release
1-(Pyridin-2-yl)butan-1-one Ligands, carbon nanotubes Terminal ketone enhances metal binding
1-(Pyridin-2-yl)propan-2-one Tautomerism studies Keto-enol equilibrium affects reactivity
Pyridin-2-yl(pyrrolidin-1-yl)methanone High-yield synthesis Amide group stabilizes intermediates

Biological Activity

1-(Pyridin-2-yl)butan-2-one is an organic compound characterized by a pyridine ring attached to a butanone moiety. Its molecular formula is C9H11NO, with a molecular weight of 149.19 g/mol. This compound is notable for its versatility and reactivity, making it valuable in various chemical syntheses and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets and pathways. The pyridine ring facilitates hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to biological targets. Additionally, the ketone group can undergo nucleophilic addition reactions, which may further modulate its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties . In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections caused by resistant organisms.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to inhibit tumor growth in specific cancer cell lines, indicating its role as a potential chemotherapeutic agent. The structure of this compound allows it to interact with cellular pathways involved in cancer proliferation and survival.

Pharmacological Applications

This compound has been investigated for its potential as a pharmacophore in drug design. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting various diseases, including inflammatory conditions and metabolic disorders .

Case Studies

A series of studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, one study synthesized several analogs and tested their antimicrobial activity against a panel of bacterial strains, finding that certain derivatives exhibited enhanced potency compared to the parent compound .

Another investigation utilized structure-based design to modify the compound's structure, aiming to improve its selectivity and efficacy against specific targets such as p38 MAP kinase, which plays a critical role in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple microbial strains
AnticancerInhibits tumor growth in specific cancer cell lines
PharmacologicalPotential as a drug candidate for various diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-yl)butan-2-one
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-yl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.